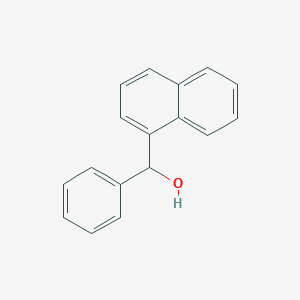![molecular formula C15H17NO B7772417 2-{[(2-Phenylethyl)amino]methyl}phenol CAS No. 5832-39-3](/img/structure/B7772417.png)
2-{[(2-Phenylethyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Phenylethyl)amino]methyl}phenol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a phenol group and a phenylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethyl)amino]methyl}phenol typically involves the reaction of 2-phenylethylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine, formaldehyde, and phenol condense to form the desired product. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Phenylethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Amines, alcohols
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Wissenschaftliche Forschungsanwendungen
2-{[(2-Phenylethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(2-Phenylethyl)amino]methyl}phenol involves its interaction with various molecular targets, including enzymes and receptors. The phenylethylamine moiety is known to interact with adrenergic receptors, potentially influencing neurotransmitter release and uptake. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: Shares the phenylethylamine moiety but lacks the phenol group.
Phenol: Contains the phenol group but lacks the phenylethylamine moiety.
2-Phenylethanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-{[(2-Phenylethyl)amino]methyl}phenol is unique due to the combination of both phenylethylamine and phenol functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Eigenschaften
IUPAC Name |
2-[(2-phenylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHHNRQCFHGFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973857 |
Source


|
| Record name | 2-{[(2-Phenylethyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-39-3 |
Source


|
| Record name | 2-{[(2-Phenylethyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7772337.png)
![{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7772338.png)
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B7772346.png)

![(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B7772363.png)




![6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one](/img/structure/B7772390.png)

![1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B7772407.png)


